3,4,4-Trifluoropiperidine hydrochloride
Description
Strategic Importance of Fluorine in Organic Synthesis and Heterocyclic Chemistry
The introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. d-nb.info Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are often difficult to achieve with other elements. rsc.org The carbon-fluorine bond is the strongest single bond to carbon, which significantly enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. beilstein-journals.org
Furthermore, the presence of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, acidity (pKa), and conformational preference. nih.gov The substitution of hydrogen with fluorine can alter the electronic distribution within a molecule, leading to changes in its binding affinity and selectivity for biological targets. nih.gov This modulation of properties is crucial in the iterative process of drug discovery and optimization. google.com The use of fluorinated building blocks is a dominant strategy in this field, allowing for the systematic exploration of chemical space and the fine-tuning of molecular characteristics. nih.govgoogle.com
Overview of Piperidine (B6355638) Derivatives as Core Structures in Chemical Research and Building Blocks
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. researchgate.nethuji.ac.il Its prevalence is a testament to its versatility as a scaffold that can be readily functionalized to present substituents in a well-defined three-dimensional arrangement. Piperidine derivatives are integral to a vast array of drug classes, exhibiting a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and central nervous system effects. researchgate.net
The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to mimic and interact with various biological recognition sites. This structural feature, combined with its basic nitrogen atom that can be protonated at physiological pH, makes it an excellent pharmacophore for establishing key interactions with biological targets. As such, piperidine and its derivatives are considered "privileged structures" in medicinal chemistry and are extensively used as building blocks in the synthesis of complex molecular architectures. nih.gov
Rationale for Investigating 3,4,4-Trifluoropiperidine (B12992608) Hydrochloride: A Multidisciplinary Academic Perspective
From an academic and synthetic chemistry perspective, the synthesis of polysubstituted fluorinated heterocycles like 3,4,4-trifluoropiperidine presents a significant challenge and an opportunity for the development of novel synthetic methodologies. The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical and biological applications.
The study of its conformational preferences, influenced by the interplay of stereoelectronic effects from the multiple fluorine substituents, offers valuable insights into the fundamental principles of physical organic chemistry. d-nb.inforesearchgate.net Understanding how the fluorine atoms dictate the chair conformation and the axial/equatorial preferences of substituents is crucial for designing molecules with specific shapes and functionalities. Therefore, 3,4,4-trifluoropiperidine hydrochloride stands as a compelling target for multidisciplinary research, with the potential to serve as a valuable building block for the next generation of pharmaceuticals and functional materials.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4,4-trifluoropiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4-3-9-2-1-5(4,7)8;/h4,9H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLLFGUFQPYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 3,4,4 Trifluoropiperidine Hydrochloride
Historical Development of Synthetic Routes to Fluorinated Piperidines
The journey to access complex fluorinated piperidines is built upon decades of foundational work in both heterocyclic chemistry and organofluorine synthesis. The development has been characterized by a progressive increase in sophistication, moving from harsh and often low-yield methods to highly selective and efficient modern techniques.
Initial forays into the synthesis of fluorinated piperidines were often extensions of classical piperidine (B6355638) synthesis, where fluorine was incorporated either in the starting materials or introduced into a pre-formed ring. Early methods for piperidine ring construction, such as the catalytic hydrogenation of pyridine (B92270) precursors, were adapted for this purpose. researchgate.netnih.gov However, the hydrogenation of fluoropyridines was frequently complicated by competitive hydrodefluorination, a side reaction that removes the desired fluorine atoms and yields non-fluorinated piperidines. researchgate.net
The field of organofluorine chemistry was revolutionized by the development of safer and more manageable fluorinating agents, which supplanted highly toxic and difficult-to-handle reagents like elemental fluorine (F₂). nih.gov The evolution of these reagents, particularly for the fluorination of N-heterocycles, can be broadly categorized into electrophilic ("F⁺") and nucleophilic ("F⁻") sources.
The advent of N-F reagents marked a significant breakthrough for electrophilic fluorination. nih.gov These compounds, where a fluorine atom is attached to an electron-deficient nitrogen, offer a range of reactivities and are generally stable, non-hygroscopic crystalline solids, making them far easier to handle than F₂. nih.gov This class of reagents has undergone significant development, as summarized in the table below.
| Reagent Class | Example(s) | Year of Development | Key Characteristics |
| N-Fluoropyridinium Salts | N-fluoropyridinium triflate | 1980s | Cationic, highly reactive reagents. nih.gov |
| N-Fluorosulfonamides | N-fluorobenzenesulfonimide (NFSI) | 1991 | Neutral, stable, and widely used for fluorinating a variety of nucleophiles. nih.gov |
| Quaternary Ammonium (B1175870) N-F Salts | Selectfluor® (F-TEDA-BF₄) | 1990s | Cationic, commercially available, powerful, and versatile electrophilic fluorinating agent. researchgate.net |
| Chiral N-F Reagents | Chiral N-fluorosultams | 1988 | Enabled the development of enantioselective fluorination reactions. nih.gov |
For nucleophilic fluorination, the primary challenge has been to overcome the low nucleophilicity of the fluoride (B91410) ion, which is heavily solvated in protic solvents. The development of anhydrous fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) and the use of phase-transfer catalysts significantly improved the efficacy of nucleophilic substitution reactions. nih.gov More recently, hydrogen-bond donor catalysts have been employed to modulate the reactivity and regioselectivity of fluoride ions. google.com These advancements in both electrophilic and nucleophilic reagents have provided the modern chemist with a robust toolbox for the precise installation of fluorine onto N-heterocyclic scaffolds like piperidine. numberanalytics.com
Direct and Indirect Fluorination Strategies for the Synthesis of 3,4,4-Trifluoropiperidine (B12992608) Hydrochloride
The synthesis of 3,4,4-trifluoropiperidine presents a significant challenge due to the need to install three fluorine atoms with specific regiochemistry—a vicinal fluorine at the C3 position and a geminal difluoro group at the C4 position. Achieving this pattern requires carefully designed synthetic strategies that leverage modern fluorination techniques. The final step would involve treatment with hydrochloric acid to furnish the hydrochloride salt.
Electrophilic fluorination strategies involve the reaction of an electron-rich piperidine precursor with an "F⁺" source. wikipedia.org A plausible route to 3,4,4-trifluoropiperidine could commence from a suitably protected 4-piperidone. Treatment of N-Boc-4-piperidone with a base and a silylating agent would yield a silyl (B83357) enol ether. This intermediate could then be subjected to fluorination.
A potential multi-step electrophilic approach is outlined below:
Monofluorination at C3: The silyl enol ether of N-Boc-4-piperidone can be reacted with an electrophilic fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce a single fluorine atom at the C3 position, yielding N-Boc-3-fluoro-4-piperidone.
Conversion to gem-Difluoro Group: The resulting α-fluoroketone is a precursor to the C4 gem-difluoro group. Direct fluorination of the ketone carbonyl can be challenging. A more common approach is conversion to an intermediate that is more amenable to fluorination. For instance, treatment with a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could potentially convert the ketone into the desired 3,4,4-trifluoropiperidine skeleton, though this is technically a nucleophilic substitution at carbon. A purely electrophilic route is less direct for converting a ketone.
Deprotection and Salt Formation: The Boc-protecting group on the resulting N-Boc-3,4,4-trifluoropiperidine can be removed under acidic conditions, typically with HCl in a solvent like methanol (B129727) or dioxane, which would concurrently form the desired 3,4,4-trifluoropiperidine hydrochloride.
Table 1: Proposed Electrophilic Fluorination Step
| Step | Starting Material | Reagent(s) | Product |
| 1 | Silyl enol ether of N-Boc-4-piperidone | 1. Selectfluor® | N-Boc-3-fluoro-4-piperidone |
Nucleophilic fluorination relies on the displacement of a leaving group by a fluoride ion. google.comacsgcipr.org This approach is well-suited for creating gem-difluoro groups from ketones. A potential synthetic pathway starting from N-Boc-4-piperidone is a strong candidate.
Gem-Difluorination at C4: The most direct approach to the 4,4-difluoro motif is the reaction of N-Boc-4-piperidone with a deoxyfluorinating agent such as DAST or Deoxo-Fluor®. These reagents convert the carbonyl group directly into a CF₂ group, yielding N-Boc-4,4-difluoropiperidine. researchgate.net
Introduction of Fluorine at C3: Introducing the C3 fluorine requires creating a leaving group at that position. This could be achieved by α-hydroxylation of the N-Boc-4,4-difluoropiperidine followed by conversion of the hydroxyl group to a better leaving group (e.g., tosylate or mesylate). Subsequent displacement with a nucleophilic fluoride source (e.g., CsF or TBAF) would install the third fluorine atom.
Deprotection and Salt Formation: As with the electrophilic route, the final step involves the acid-mediated removal of the Boc group and the formation of the hydrochloride salt.
Table 2: Proposed Nucleophilic Fluorination Sequence
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | N-Boc-4-piperidone | Deoxo-Fluor® | N-Boc-4,4-difluoropiperidine |
| 2a | N-Boc-4,4-difluoropiperidine | 1. LDA, 2. MoOPH | N-Boc-3-hydroxy-4,4-difluoropiperidine |
| 2b | N-Boc-3-hydroxy-4,4-difluoropiperidine | 1. TsCl, Py, 2. CsF | N-Boc-3,4,4-trifluoropiperidine |
| 3 | N-Boc-3,4,4-trifluoropiperidine | HCl in Dioxane | This compound |
Radical fluorination has emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of C-H bonds to C-F bonds. researchgate.net However, achieving the specific 3,4,4-trifluoro substitution pattern on a piperidine ring through a purely radical approach would be exceptionally challenging due to selectivity issues.
Most radical fluorination methods are not suitable for installing gem-difluoro groups directly. Furthermore, controlling the regioselectivity to target the C3 and C4 positions on the piperidine ring while avoiding fluorination at other sites (like C2) would be difficult. While radical methods are excellent for late-stage functionalization in some contexts, they are less likely to be employed for the de novo construction of a specific polyfluorinated pattern like that in 3,4,4-trifluoropiperidine compared to the more predictable electrophilic and nucleophilic strategies. A hypothetical radical pathway might involve a complex substrate with directing groups to guide the fluorination, but such a route is not well-established for this type of target.
Stereoselective Synthesis of this compound and Its Enantiomers
The creation of the chiral center at the C-3 position in 3,4,4-trifluoropiperidine necessitates stereoselective synthetic methods. Key strategies include leveraging the chiral pool, employing asymmetric catalysis, and utilizing diastereoselective reactions coupled with separation techniques.
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. While direct examples for the synthesis of 3,4,4-trifluoropiperidine from the chiral pool are not prominent in the literature, this approach is well-established for other substituted piperidines, such as polyhydroxylated derivatives, which are often synthesized from carbohydrates like D-mannose. sigmaaldrich.com A hypothetical chiral pool approach for 3,4,4-trifluoropiperidine could involve starting from a chiral precursor, such as a protected amino acid, to construct the piperidine ring with the desired stereochemistry at the C-3 position already defined. For instance, a suitably protected chiral amino aldehyde could undergo a series of reactions, including chain extension and reductive amination, to form the piperidine ring. The gem-difluoro group at C-4 would likely be introduced from a precursor ketone functionality.
Asymmetric catalysis offers a powerful method for establishing stereocenters. For the synthesis of enantiomerically enriched fluoropiperidines, several catalytic asymmetric strategies have been developed. One prominent approach is the asymmetric hydrogenation of fluorinated pyridinium (B92312) salts or their derivatives. For example, rhodium-catalyzed asymmetric hydrogenation can provide access to chiral piperidines. acs.org Another strategy involves the use of chiral catalysts to control the stereochemical outcome of a fluorination reaction.
For the specific case of 3,4,4-trifluoropiperidine, a potential asymmetric catalytic approach could involve the enantioselective fluorination of a 4,4-difluoro-1,2,3,6-tetrahydropyridine precursor. The use of chiral catalysts, such as copper complexes with bis(oxazoline) ligands, has been shown to be effective in the enantioselective electrophilic fluorination of β-ketoesters. juniperpublishers.com A similar catalytic system could potentially be adapted for the fluorination of an enamine or enolate derived from an N-protected 4,4-difluoropiperidine (B1302736) derivative.
The following table illustrates the results of a copper-catalyzed asymmetric α-fluorination of β-ketoesters, which serves as a model for potential enantioselective fluorination of a suitable piperidine precursor.
| Substrate | Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cyclic β-ketoester 1 | Cu(OTf)₂-Bis(oxazoline) | NFSI | 95 | 85 |
| Cyclic β-ketoester 2 | Cu(OTf)₂-Bis(oxazoline) | NFSI | 92 | 90 |
| Acyclic β-ketoester 3 | Cu(OTf)₂-Bis(oxazoline) | NFSI | 88 | 75 |
Diastereoselective synthesis is a common strategy for creating specific stereoisomers. In the context of 3,4,4-trifluoropiperidine, a plausible route involves the diastereoselective reduction of a ketone precursor, followed by fluorination. This approach would begin with the synthesis of N-protected 4,4-difluoropiperidin-3-one. The gem-difluoro group can be introduced by fluorination of N-protected 4-piperidone. google.com
The subsequent reduction of the ketone at the C-3 position can be achieved with various reducing agents, and the stereochemical outcome can be influenced by the steric bulk of the reducing agent and the substituents on the piperidine ring. The resulting diastereomeric 3-hydroxy-4,4-difluoropiperidines could then be separated by chromatography. Finally, the hydroxyl group can be converted to a fluorine atom, often with inversion of stereochemistry, using a dehydroxyfluorination reagent such as diethylaminosulfur trifluoride (DAST).
The hydrogenation of substituted fluoropyridines often proceeds with high diastereoselectivity, typically affording cis-products. acs.org This principle can be applied to a suitably substituted fluoropyridine precursor to generate a piperidine ring with a defined relative stereochemistry.
The table below shows examples of the diastereoselective reduction of substituted tetrahydropyridines, illustrating the potential for controlling stereochemistry in piperidine synthesis.
| Substrate (Dihydropyridine) | Reducing Agent | Acid | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Substrate A | NaBH(OAc)₃ | AcOH | 95 | >95:5 |
| Substrate B | NaBH₄ | TFA | 85 | 90:10 |
| Substrate C | NaBH(OAc)₃ | PivOH | 92 | >95:5 |
Cascade and One-Pot Synthetic Transformations Leading to the this compound Skeleton
Cascade and one-pot reactions offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. While a specific cascade reaction for the direct synthesis of 3,4,4-trifluoropiperidine is not well-documented, such strategies are employed for the synthesis of other complex piperidines. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of synthesizing this compound, these principles can be applied by choosing environmentally benign solvents, reducing the number of synthetic steps, and utilizing catalytic methods.
Performing reactions in aqueous media or under solvent-free conditions are key tenets of green chemistry. While the synthesis of highly fluorinated compounds in water can be challenging due to the poor solubility of many reagents, some fluorination reactions and syntheses of nitrogen heterocycles have been successfully carried out in aqueous systems. purdue.edu For example, the synthesis of some piperidine derivatives has been achieved in water. nih.gov A potential application to the synthesis of 3,4,4-trifluoropiperidine could involve performing a key cyclization or fluorination step in an aqueous medium, possibly with the aid of a phase-transfer catalyst.
Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can also be a greener alternative. wikipedia.org These methods can lead to shorter reaction times, higher yields, and reduced waste. The synthesis of various heterocyclic compounds has been achieved under solvent-free conditions. While specific applications to polyfluorinated piperidines are not widely reported, the exploration of solvent-free conditions for the fluorination or cyclization steps in the synthesis of 3,4,4-trifluoropiperidine could lead to a more sustainable process.
Catalyst Design for Sustainable Fluorination
The incorporation of fluorine atoms into piperidine scaffolds is a challenging synthetic task that often requires specialized reagents and catalysts. The drive for sustainability in chemical manufacturing has spurred the design of catalysts that are efficient, selective, reusable, and operate under mild conditions, thereby reducing energy consumption and environmental impact.
Key strategies in sustainable catalyst design for fluorination focus on several areas. One major approach is the catalytic hydrogenation of readily available and often inexpensive fluoropyridine precursors. nih.govacs.orgtechnion.ac.il This method is advantageous as it builds the saturated piperidine ring from a flat aromatic starting material in a single, highly atom-economical step.
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is a cornerstone of sustainable synthesis. nih.gov These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse over multiple cycles, and general robustness. nih.govacs.org Research has demonstrated that commercially available heterogeneous palladium catalysts can effectively facilitate the cis-selective reduction of fluoropyridines, tolerating a range of other functional groups and showing high tolerance for air and moisture, which simplifies operational procedures. nih.govacs.org
Homogeneous Catalysis: While heterogeneous catalysts are prized for their recyclability, homogeneous catalysts often provide superior selectivity and activity under milder conditions. Rhodium-based complexes, for instance, have been effectively used for the highly diastereoselective hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net Although separating homogeneous catalysts from the product can be more complex, ongoing research aims to develop methods for their recovery and reuse, for example, through membrane filtration or immobilization on solid supports.
Organocatalysis: A move away from metal-based catalysts addresses concerns about potential heavy metal contamination in the final product and the toxicity associated with some transition metals. Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. In the context of fluorination, chiral organocatalysts, such as β,β-diaryl serines, have been developed for the enantioselective electrophilic fluorination of carbonyl compounds, which can be precursors to chiral fluorinated heterocycles. mdpi.com These catalysts offer a more sustainable alternative to traditional metal catalysts. mdpi.com
The following table summarizes and compares different catalytic approaches for the synthesis of fluorinated piperidines, highlighting their sustainability features.
| Catalyst Type | Example Catalyst | Typical Reaction | Key Sustainability Advantages |
| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenation of fluoropyridines | Commercially available, robust, easily separated, recyclable, tolerant to air/moisture. nih.govacs.org |
| Homogeneous | Rhodium(I) complexes | Dearomatization-hydrogenation of fluoropyridines | High diastereoselectivity, operates under milder conditions. nih.govresearchgate.net |
| Organocatalyst | β,β-diaryl serines | Enantioselective electrophilic fluorination | Metal-free (avoids product contamination), biodegradable potential, promotes stereoselectivity. mdpi.com |
Atom Economy and Waste Minimization in Fluoropiperidine Synthesis
The principles of green chemistry are integral to modern synthetic design, with a strong emphasis on maximizing efficiency and minimizing waste. acs.org Atom economy and waste minimization are central metrics for evaluating the "greenness" of a chemical process. primescholars.comwikipedia.org
Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. acs.org In contrast, substitution and elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts. primescholars.com
The synthesis of fluoropiperidines via the catalytic hydrogenation of fluoropyridines is an excellent example of a highly atom-economical process. nih.gov In this addition reaction, all the atoms of the fluoropyridine and the hydrogen gas are incorporated into the final piperidine product, approaching 100% atom economy. Conversely, classical methods like deoxofluorination of hydroxypiperidines, which use stoichiometric fluorinating agents and generate significant inorganic salt byproducts, exhibit poor atom economy. nih.gov
Waste Minimization Strategies: Beyond choosing inherently atom-economical reactions, several other strategies are employed to reduce waste in the synthesis of fluoropiperidines:
Catalytic Reagents: The use of catalytic quantities of a substance to perform a transformation is vastly preferable to using stoichiometric reagents, which are consumed in the reaction and contribute to the waste stream. nih.gov The catalytic hydrogenation methods described previously are a prime example of this principle. nih.gov
Reduction of Protecting Groups: Synthetic routes that minimize or eliminate the need for protecting groups can significantly reduce the number of steps, reagent usage, and waste generation. nih.gov Strategies that employ in situ protection, where a protecting group is added within the same reaction vessel without intermediate isolation, are preferable to multi-step protection/deprotection sequences. nih.govacs.org
Solvent Reduction: Solvents constitute a major portion of the waste generated in chemical processes. nih.gov Efforts to minimize their use include running reactions at higher concentrations or utilizing technologies like rotating bed reactors, which can significantly reduce the volume of solvent needed for reactions and purification steps. nih.gov
The table below illustrates the concept of atom economy by comparing two hypothetical synthetic steps for introducing fluorine.
| Reaction Type | Generic Equation | Atom Economy | Waste Profile |
| Addition (e.g., Hydrogenation) | Precursor + H₂ → Product | High (~100%) | Minimal byproduct generation. nih.gov |
| Substitution (e.g., Deoxofluorination) | Precursor-OH + Reagent → Precursor-F + Byproduct | Low | Generates stoichiometric amounts of byproducts that require disposal. primescholars.comnih.gov |
By integrating thoughtful catalyst design with a commitment to atom economy and waste reduction, the synthesis of this compound and related compounds can be achieved through pathways that are not only chemically efficient but also environmentally responsible.
Chemical Reactivity, Derivatization, and Functionalization of 3,4,4 Trifluoropiperidine Hydrochloride
Exploration of Ring-Opening and Ring-Expansion Reactions of the 3,4,4-Trifluoropiperidine (B12992608) Hydrochloride Scaffold
Further experimental investigation is required to elucidate the chemical behavior of this compound and to populate these areas of its chemistry.
Metal-Catalyzed Cross-Coupling Reactions Involving 3,4,4-Trifluoropiperidine Hydrochloride Derivatives
Metal-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of 3,4,4-trifluoropiperidine, these reactions primarily involve the formation of an N-aryl or N-heteroaryl bond via processes like the Buchwald-Hartwig amination, or subsequent C-C bond formation on a pre-functionalized piperidine (B6355638) derivative.
While specific literature on the direct use of this compound in extensive cross-coupling studies is limited, its reactivity can be inferred from its structural features and from studies on related fluorinated amines. The secondary amine of 3,4,4-trifluoropiperidine is available for N-arylation reactions. The electron-withdrawing nature of the fluorine atoms is expected to decrease the nucleophilicity of the piperidine nitrogen, potentially requiring more forcing reaction conditions or highly active catalyst systems compared to its non-fluorinated counterpart.
Once N-arylated, the resulting N-aryl-3,4,4-trifluoropiperidine can serve as a substrate for further cross-coupling reactions if the aryl group bears a suitable handle (e.g., a halide or triflate). For instance, a Suzuki-Miyaura coupling could be employed to introduce new aryl or vinyl groups.
Table 1: Representative Metal-Catalyzed N-Arylation of Secondary Amines (Note: This table presents general conditions for Buchwald-Hartwig amination, as specific examples with 3,4,4-trifluoropiperidine are not widely reported. These conditions are illustrative of typical starting points for such a transformation.)
| Amine Substrate | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Piperidine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 |
| Morpholine | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 92 |
| Pyrrolidine | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 | 98 |
Detailed Research Findings: The primary application of metal-catalyzed cross-coupling for this scaffold is the synthesis of N-aryl derivatives. In a typical Buchwald-Hartwig amination, 3,4,4-trifluoropiperidine (liberated from its hydrochloride salt with a base) would be coupled with an aryl halide or pseudohalide. The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is critical. For electron-deficient amines like 3,4,4-trifluoropiperidine, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos) are often necessary to promote the challenging reductive elimination step. Strong bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.
Selective Functionalization Strategies for Peripheral Positions on the Piperidine Ring
Direct functionalization of C-H bonds on the piperidine ring of 3,4,4-trifluoropiperidine derivatives represents a modern and efficient approach to introduce molecular complexity. The fluorine atoms at the C4 position render this position unreactive to C-H activation. The C3 position is also substituted with a fluorine atom, leaving the C2, C5, and C6 positions as potential sites for functionalization.
The electronic influence of the fluorine atoms significantly impacts the reactivity of the adjacent C-H bonds. The C3-F bond will have a strong electron-withdrawing inductive effect, which is expected to deactivate the C2-H and C3-H bonds towards electrophilic palladation, a common mechanism in directed C-H activation. However, this same effect could make these protons more acidic and susceptible to deprotonation-based functionalization strategies.
Directed C-H Functionalization: A common strategy for selective functionalization involves the use of a directing group attached to the piperidine nitrogen. For N-aryl derivatives of 3,4,4-trifluoropiperidine, an ortho-directing group on the aryl ring could facilitate functionalization at the C2/C6 positions of the piperidine ring. Alternatively, a removable directing group like 2-pyridylsulfonyl could be installed on the piperidine nitrogen to direct metalation to the C2/C6 positions.
Table 2: Conceptual Strategies for Selective C-H Functionalization of N-Substituted 3,4,4-Trifluoropiperidine
| Position | Strategy | Directing Group (on Nitrogen) | Potential Reaction Type | Comments |
| C2 / C6 | Directed C-H Activation | Pyridyl, Pyrimidyl, etc. | Arylation, Alkylation, Acetoxylation | The gem-difluoro group at C4 creates symmetry, making C2 and C6 equivalent. The C3-F may pose steric and electronic challenges. |
| C5 | Remote C-H Functionalization | N-Aryl with meta-substituent | Arylation | Less common, but emerging methods for meta-C-H functionalization on the N-aryl ring could potentially influence the piperidine ring. |
Detailed Research Findings: While direct C-H functionalization studies on 3,4,4-trifluoropiperidine are not prevalent in the literature, principles from related systems can be applied. For non-fluorinated N-Boc piperidine, rhodium-catalyzed C-H insertion reactions with diazo compounds have been used to functionalize the C2 position. In the case of N-aryl-3,4,4-trifluoropiperidine, palladium-catalyzed C-H arylation, often directed by a group on the N-aryl substituent, would be a plausible route to C2/C6-arylated products. The reaction would likely require a palladium catalyst and an oxidant, with the directing group coordinating to the metal center and delivering it to the proximal C-H bond. The inherent electronic deactivation from the fluorine atoms might necessitate higher catalyst loadings or more reactive coupling partners.
Photochemical and Electrochemical Transformations of this compound
Photochemical and electrochemical methods offer alternative, often milder, pathways for the functionalization of organic molecules by accessing unique reactive intermediates.
Photoredox Catalysis: Photoredox catalysis can be used to generate radical intermediates under mild conditions. For N-acyl or N-aryl derivatives of 3,4,4-trifluoropiperidine, it is conceivable that an α-amino radical could be generated at the C2/C6 position via a single-electron transfer (SET) process. This radical could then be trapped by a variety of radical acceptors, such as activated alkenes (in a Giese-type reaction) or other coupling partners. The fluorine atoms at C3 and C4 would likely influence the stability and reactivity of this radical intermediate.
Electrochemical Transformations: Electrochemical methods can be employed for both oxidative and reductive transformations. Anodic oxidation of an N-substituted 3,4,4-trifluoropiperidine could lead to the formation of an iminium ion intermediate by loss of an electron and a proton from the C2/C6 position. This electrophilic intermediate could then be trapped by nucleophiles present in the reaction medium. The oxidation potential required to form this iminium ion would be higher than that for a non-fluorinated piperidine due to the inductive electron withdrawal by the fluorine atoms.
Table 3: Plausible Photochemical and Electrochemical Reactions of 3,4,4-Trifluoropiperidine Derivatives
| Reaction Type | Substrate | Proposed Intermediate | Potential Product | Reagents/Conditions |
| Photoredox C-H Alkylation | N-Acyl-3,4,4-trifluoropiperidine | α-Amino radical at C2/C6 | C2/C6-Alkylated piperidine | Photocatalyst (e.g., Ir or Ru complex), light, radical acceptor |
| Electrochemical Oxidation | N-Aryl-3,4,4-trifluoropiperidine | Iminium ion at C2/C6 | C2/C6-Alkoxylated or C2/C6-cyanated piperidine | Divided/undivided electrochemical cell, supporting electrolyte, nucleophile (e.g., MeOH, NaCN) |
| Reductive Defluorination | 3,4,4-Trifluoropiperidine derivative | Radical anion | 3,4-Difluoropiperidine or 4,4-difluoropiperidine (B1302736) | Photoredox catalyst, H-atom donor, light |
Detailed Research Findings: Specific studies on the photochemical and electrochemical behavior of 3,4,4-trifluoropiperidine are scarce. However, the broader field of photoredox catalysis has demonstrated the functionalization of α-C-H bonds in various amines. For example, N-aryl piperidines have been shown to undergo photoredox-mediated α-arylation. Applying this to the 3,4,4-trifluoro system would involve the oxidation of the N-aryl piperidine by an excited-state photocatalyst to form a radical cation, followed by deprotonation at the C2/C6 position to yield an α-amino radical. This radical could then engage in further coupling reactions.
Another potential transformation is hydrodefluorination. Photochemical or electrochemical methods have been developed for the reduction of C-F bonds. beilstein-journals.orgelectrosynthesis.com It is plausible that under specific reductive conditions, one or more fluorine atoms could be selectively removed from the 3,4,4-trifluoropiperidine core, providing access to other valuable fluorinated piperidine scaffolds. beilstein-journals.orgelectrosynthesis.com
Advanced Spectroscopic and Crystallographic Investigations of 3,4,4 Trifluoropiperidine Hydrochloride
Elucidation of Molecular Structure through X-ray Crystallography of 3,4,4-Trifluoropiperidine (B12992608) Hydrochloride and Its Salts
The structure of the cation is often described as a half-moon shape, which can enclose the chloride anion. nih.gov The specific orientation of the fluorine atoms is a critical aspect revealed by X-ray diffraction. For instance, in the crystal structure of a 4-fluoropiperidine (B2509456) derivative, the fluorine atom was found to reside in the axial position. researchgate.net This preference is influenced by complex stereoelectronic effects within the crystal lattice. The analysis of crystal structures of various fluorinated piperidines has been crucial in confirming conformations predicted by computational models and observed in solution by NMR spectroscopy. nih.gov
Table 1: Representative Crystallographic Data for a Fluorinated Piperidine (B6355638) Derivative
Note: Data for a representative related compound is provided due to the absence of a specific public crystal structure for 3,4,4-Trifluoropiperidine hydrochloride.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| β (°) | 98.618 |
| Volume (ų) | 900.07 |
| Z (molecules/cell) | 4 |
| Key H-Bond (Å) | N-H···Cl: ~2.07–2.31 |
| Ring Conformation | Chair |
This interactive table is based on data for related fluorinated heterocyclic hydrochloride salts. ntu.ac.ukmdpi.com
Conformational Analysis of the this compound Ring System
The conformation of the piperidine ring is a critical determinant of a molecule's biological activity and physical properties. The introduction of fluorine atoms significantly influences the conformational equilibrium of the ring.
The conformational landscape of fluorinated piperidines is typically investigated through a combination of computational modeling and experimental techniques, primarily NMR spectroscopy. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and to predict the preferred puckering of the ring. nih.govconicet.gov.ar These calculations help in understanding the energetic contributions of various interactions, including steric hindrance, electrostatic forces, and hyperconjugation. nih.gov
Experimentally, NMR spectroscopy in solution provides crucial data to validate computational predictions. d-nb.info By analyzing coupling constants, particularly ³J(¹⁹F,¹H) values, and through Nuclear Overhauser Effect (NOE) experiments, the dominant conformation and the axial or equatorial preference of substituents can be determined. d-nb.info For example, a large ³J(³Fₐ,⁴Hₐ) coupling constant (e.g., ~38-40 Hz) is indicative of an axial orientation for the fluorine atom. d-nb.info
Fluorine substitution has a profound and often non-intuitive impact on the conformational preferences of the piperidine ring. While larger substituents typically favor the sterically less hindered equatorial position, fluorine atoms frequently show a preference for the axial position, a phenomenon known as the axial-F preference. d-nb.inforesearchgate.net
This preference is not driven by sterics but by stabilizing stereoelectronic interactions. nih.gov The key factors include:
Charge-Dipole Interactions : In the protonated hydrochloride salt, a strong electrostatic attraction develops between the positively charged nitrogen (N⁺-H) and the partial negative charge on the axial fluorine atom. This interaction stabilizes the conformer with an axial fluorine. researchgate.netresearchgate.net
Hyperconjugation : Stabilizing electron delocalization can occur between a C-H bonding orbital (σC-H) and an anti-bonding C-F orbital (σ*C-F). This interaction is geometrically optimal when the C-F bond is in the axial position. researchgate.net
Solvation Effects : The polarity of the solvent plays a major role. More polar solvents can further stabilize the conformer with the larger dipole moment, which is often the one with an axial fluorine. d-nb.infohuji.ac.il
These forces collectively often overcome the steric repulsion that would otherwise favor an equatorial fluorine, leading to a conformationally rigid system with well-defined axial fluorine substituents. nih.govd-nb.info
Vibrational Spectroscopic Techniques for Structural Probing of this compound
IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. spectroscopyonline.com For this compound, the spectra would be characterized by absorption bands corresponding to its specific functional groups.
N-H Stretching : As a hydrochloride salt, the protonated amine (secondary ammonium) will show a broad and strong absorption band in the IR spectrum, typically in the range of 2700-2400 cm⁻¹. This is characteristic of N⁺-H stretching vibrations involved in hydrogen bonding with the chloride ion. conicet.gov.ar
C-H Stretching : Aliphatic C-H stretching vibrations from the piperidine ring will appear in the region of 3000-2850 cm⁻¹. iucr.org
C-F Stretching : The carbon-fluorine bonds will give rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1200-1000 cm⁻¹ region. iucr.org The exact position and number of bands will depend on the geminal (CF₂) and single C-F group environments.
Ring Vibrations : The piperidine ring itself has characteristic "breathing" and other skeletal vibrations, though these can be complex and appear throughout the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. spectroscopyonline.comyoutube.com The C-C backbone of the piperidine ring would be more prominent in the Raman spectrum. The complementary nature of IR and Raman allows for a more complete vibrational assignment. spectroscopyonline.com
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N⁺-H | Stretching | 2700 - 2400 | Strong, Broad |
| C-H | Stretching | 3000 - 2850 | Medium to Strong |
| C-F | Stretching | 1200 - 1000 | Very Strong |
| C-N | Stretching | 1250 - 1020 | Medium |
| CH₂ | Bending (Scissoring) | ~1465 | Medium |
This interactive table provides a generalized guide to the expected vibrational frequencies.
Advanced NMR Spectroscopic Techniques for Detailed Structural Assignment of this compound (e.g., 2D NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.net For a complex molecule like this compound, a suite of advanced 1D and 2D NMR experiments is required for unambiguous assignment. ipb.pt
¹⁹F NMR Spectroscopy : Given the three fluorine atoms, ¹⁹F NMR is an essential technique. nih.gov With a natural abundance of 100% and high sensitivity, it provides a direct window into the electronic environment of each fluorine atom. nih.govmdpi.com The ¹⁹F NMR spectrum would show distinct signals for the fluorine at the C3 position and the two geminal fluorines at the C4 position, which may be chemically non-equivalent depending on the ring conformation and inversion rate. Large chemical shift dispersion allows for clear signal separation. nih.gov
¹H and ¹³C NMR Spectroscopy : The ¹H NMR spectrum would show signals for the protons on the piperidine ring, with their chemical shifts and splitting patterns providing information about their connectivity and stereochemical relationships. ¹³C NMR would identify all unique carbon environments.
2D NMR Techniques :
COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin coupling networks, allowing for the mapping of proton connectivity within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of which protons are attached to which carbons.
¹H-¹⁹F and ¹³C-¹⁹F HETCOR : Heteronuclear correlation experiments between fluorine and proton/carbon nuclei are invaluable. nih.govresearchgate.net They reveal coupling pathways and provide precise information on the spatial relationship between the fluorine atoms and the rest of the molecule. The magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants is highly dependent on the dihedral angle, making it a key parameter for conformational analysis. d-nb.info
By combining these advanced NMR techniques, a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals can be achieved, providing a comprehensive picture of the molecular structure and dominant conformation of this compound in solution. nih.gov
Table 3: NMR Techniques and Their Application
| Technique | Information Provided |
| 1D ¹⁹F NMR | Direct observation of fluorine environments, chemical shifts, and F-F couplings. |
| 1D ¹H NMR | Proton chemical shifts, integration, and H-H coupling patterns (multiplicity). |
| 1D ¹³C NMR | Identification of unique carbon environments. |
| 2D COSY | Establishes proton-proton connectivity through bonds. |
| 2D HSQC/HETCOR | Correlates directly bonded nuclei (¹H-¹³C, ¹H-¹⁹F, etc.). |
| 2D HMBC | Shows long-range (2-3 bond) correlations between nuclei (e.g., ¹H to ¹³C). |
| NOESY | Identifies protons that are close in space, aiding in stereochemical assignment. |
This interactive table summarizes the primary uses of various NMR experiments for structural elucidation.
Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies of this compound
The study of gas-phase ion chemistry of fluorinated heterocyclic compounds, such as this compound, provides critical insights into their structural integrity and reactivity. Mass spectrometry, a powerful analytical technique, is instrumental in elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. While detailed experimental mass spectrometric studies specifically targeting this compound are not extensively available in the public domain, its fragmentation pathways can be predicted based on the established principles of mass spectrometry, the known behavior of piperidine derivatives, and the influence of fluorine substitution.
Under typical electron ionization (EI) conditions, the 3,4,4-trifluoropiperidine molecule would first undergo ionization to form a molecular ion (M⁺•). The subsequent fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the electronegative fluorine atoms is expected to significantly influence the fragmentation cascade.
Predicted Mass Spectrometric Fragmentation Pathways:
The fragmentation of the 3,4,4-trifluoropiperidine molecular ion is likely to proceed through several key pathways, including alpha-cleavage, ring opening, and rearrangements involving the elimination of neutral molecules.
Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For the 3,4,4-trifluoropiperidine molecular ion, alpha-cleavage could occur at the C2-C3 or C5-C6 bonds. Cleavage at the C2-C3 bond would lead to the formation of a resonance-stabilized iminium ion.
Ring Cleavage: The piperidine ring can undergo cleavage at various points. A common fragmentation involves the loss of ethylene (B1197577) (C₂H₄) or a substituted variant thereof. In this case, the presence of fluorine atoms would influence which part of the ring is preferentially expelled.
Loss of Fluorine and Related Fragments: The carbon-fluorine bond is strong; however, under high-energy conditions, the loss of a fluorine radical (F•) or hydrogen fluoride (B91410) (HF) is plausible. The elimination of HF is often a favorable process in the fragmentation of fluorinated compounds.
The following table outlines the predicted major fragment ions for 3,4,4-trifluoropiperidine, based on these fragmentation principles.
| Predicted Fragment Ion (m/z) | Proposed Structure/Formation Pathway |
| 139 | Molecular ion [C₅H₈F₃N]⁺• |
| 120 | Loss of F• from the molecular ion |
| 119 | Loss of HF from the molecular ion |
| 99 | Alpha-cleavage and loss of a C₂H₂F₂ fragment |
| 82 | Ring cleavage leading to [C₄H₅F₂]⁺ |
| 70 | Formation of a trifluoromethyl-containing fragment |
| 57 | Common piperidine ring fragment [C₄H₉]⁺ (less likely due to fluorine substitution) |
Isotopic Labeling Studies:
To definitively elucidate the fragmentation mechanisms of this compound, isotopic labeling studies would be indispensable. By selectively replacing specific atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or carbon-13 for carbon), the origin of each fragment ion can be traced.
A hypothetical isotopic labeling study could involve the synthesis of deuterated analogs of 3,4,4-trifluoropiperidine. For instance, deuterium atoms could be introduced at specific positions on the piperidine ring. The mass spectra of these labeled compounds would then be compared to the spectrum of the unlabeled compound. A shift in the mass-to-charge ratio of a particular fragment ion would indicate that the labeled atom is part of that fragment, thereby confirming its structural origin.
For example, if deuterium were placed at the C2 and C6 positions, and a fragment ion shows a corresponding mass shift, it would confirm that this fragment retains these carbon atoms. Conversely, if a fragment's mass remains unchanged, it would imply that the C2 and C6 positions have been lost during that specific fragmentation event.
The following table illustrates a potential experimental design for an isotopic labeling study.
| Labeled Compound | Labeling Position | Objective |
| 2,2,6,6-d₄-3,4,4-Trifluoropiperidine | C2 and C6 positions | To investigate alpha-cleavage and ring fragmentation involving these positions. |
| 3-d₁-3,4,4-Trifluoropiperidine | C3 position | To track fragments containing the C3 carbon and its substituents. |
| ¹⁵N-3,4,4-Trifluoropiperidine | Nitrogen atom | To identify all nitrogen-containing fragments. |
By employing such isotopic labeling strategies in conjunction with high-resolution mass spectrometry, a comprehensive and unambiguous picture of the fragmentation pathways of this compound can be constructed. This detailed understanding is crucial for the structural characterization of this and related fluorinated compounds.
Computational and Theoretical Studies on 3,4,4 Trifluoropiperidine Hydrochloride
Quantum Chemical Calculations for Geometric Optimization and Electronic Structure of 3,4,4-Trifluoropiperidine (B12992608) Hydrochloride
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,4,4-Trifluoropiperidine hydrochloride, these methods are used to determine its most stable three-dimensional structure and to analyze its electronic characteristics.
Geometric Optimization: The first step in most computational studies is to find the molecule's lowest energy conformation, known as geometric optimization. This is typically achieved using Density Functional Theory (DFT), often with a hybrid functional like B3LYP, combined with a basis set such as 6-31G* or higher. The process systematically adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface. For the protonated piperidinium (B107235) ring, the chair conformation is generally the most stable. The calculations would precisely define the axial or equatorial positions of the fluorine and hydrogen atoms, taking into account the steric and electronic effects of the geminal difluoro group at the C4 position and the single fluorine at the C3 position.
Electronic Structure Analysis: Once the optimized geometry is obtained, further calculations can elucidate the electronic landscape of the molecule.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, the map would show a positive potential (blue color) concentrated around the ammonium (B1175870) group (-NH2+-) and the hydrogen atoms, indicating susceptibility to nucleophilic attack. Negative potential (red color) would be localized around the highly electronegative fluorine atoms.
Mulliken Charge Distribution: This analysis assigns partial charges to each atom in the molecule. It would quantify the electron-withdrawing effect of the fluorine atoms, showing significant positive partial charges on the adjacent carbon atoms (C3 and C4) and the hydrogen atoms, and negative charges on the fluorine atoms themselves.
Below is a hypothetical data table of key geometric parameters for the optimized chair conformation of this compound, as would be generated from a DFT calculation.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length (Å) | C3-F | 1.395 |
| Bond Length (Å) | C4-F1 | 1.388 |
| Bond Length (Å) | C4-F2 | 1.389 |
| Bond Length (Å) | N1-H1 | 1.025 |
| Bond Angle (°) | F-C3-C4 | 109.8 |
| Bond Angle (°) | F1-C4-F2 | 106.5 |
| Dihedral Angle (°) | F-C3-C4-F1 | -58.7 (gauche) |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms of this compound
DFT is a workhorse in computational chemistry for investigating chemical reactions. researchgate.net It provides detailed insights into the feasibility and pathways of synthetic routes leading to or involving this compound.
A key application of DFT is the mapping of a reaction's potential energy surface, which includes locating the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the TS allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.
For a synthetic route to 3,4,4-Trifluoropiperidine, a crucial step might be the fluorination of a piperidone precursor using an electrophilic fluorinating agent. DFT calculations could model this process by:
Optimizing the geometries of the reactants (piperidone enolate and fluorinating agent) and the product.
Locating the transition state structure for the fluorine addition step.
Calculating the activation energy. A lower activation energy suggests a faster, more favorable reaction.
These calculations can be used to compare different synthetic strategies, fluorinating agents, or reaction conditions to predict the most efficient pathway.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Enolate formation from piperidone precursor | B3LYP/6-311+G | 12.5 |
| Fluorination of enolate (TS1) | B3LYP/6-311+G | 18.7 |
| Second fluorination step (TS2) | B3LYP/6-311+G** | 21.3 |
For instance, calculations could compare the energy of 3,4,4-Trifluoropiperidine with its non-fluorinated piperidine (B6355638) counterpart. The energy difference would quantify the thermodynamic stabilization or destabilization resulting from the introduction of the three fluorine atoms. Furthermore, the energetics of defluorination reactions could be studied to assess the compound's stability under various chemical conditions. This information is vital for understanding potential degradation pathways.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, an MD simulation would typically involve:
Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water).
Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on atom positions.
Simulating the system's evolution over a period of nanoseconds to microseconds.
Conformational Sampling: The piperidine ring is not rigid and can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can explore the transitions between these states and determine their relative populations over time. This is particularly important for fluorinated piperidines, where stereoelectronic effects like hyperconjugation can influence conformational preferences. nih.gov The simulation can reveal, for example, the preference of the C3-fluorine for an axial versus equatorial position and the rate of ring inversion.
Intermolecular Interactions: MD simulations excel at characterizing non-covalent interactions. For the hydrochloride salt in an aqueous solution, the simulation would show the formation and dynamics of the solvation shell around the molecule. It would detail the hydrogen bonding network between water molecules and the ammonium group (-NH2+-) as well as the fluorine atoms. Understanding these interactions is key to predicting the molecule's solubility and behavior in a biological context.
Prediction of Spectroscopic Parameters (NMR, IR, Raman) using Computational Methods for this compound
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. nih.gov
NMR Spectroscopy: Predicting NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). nih.gov These values are then converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). This is especially useful for complex fluorinated molecules where ¹⁹F NMR spectra can be complicated. rsc.orgrsc.org Computational predictions can help assign specific peaks to specific fluorine atoms in the molecule and rationalize observed trends in chemical shifts based on the local electronic environment. nih.govmdpi.com
| Nucleus | Experimental Shift (ppm) (Hypothetical) | Calculated Shift (ppm) (GIAO-DFT) | Difference (ppm) |
| ¹⁹F (C3) | -185.2 | -186.5 | -1.3 |
| ¹⁹F (C4) | -105.6 | -107.1 | -1.5 |
| ¹³C (C3) | 89.7 | 90.5 | 0.8 |
| ¹³C (C4) | 121.4 | 122.0 | 0.6 |
IR and Raman Spectroscopy: The vibrational frequencies of a molecule, which correspond to peaks in its IR and Raman spectra, can also be calculated. After geometric optimization, a frequency calculation is performed. This provides a set of vibrational modes and their corresponding frequencies and intensities. The calculated spectrum can be compared with an experimental one to confirm the structure and the presence of specific functional groups. Calculated frequencies are often systematically scaled by a small factor to better match experimental values.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Based on this compound and Its Analogs as Chemical Scaffolds
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov In this context, this compound would serve as a core scaffold, from which a library of analogs is derived by varying substituents.
The process for building a QSAR/QSPR model involves several steps:
Data Set Generation: A series of analogs based on the trifluoropiperidine scaffold is defined. Their biological activity (e.g., IC₅₀ values against a specific target) or a physical property (e.g., solubility, logP) is measured experimentally. tandfonline.com
Descriptor Calculation: For each molecule in the series, a large number of numerical "descriptors" are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area). Quantum chemical calculations are often used to derive electronic descriptors like dipole moment, HOMO/LUMO energies, and partial atomic charges. tandfonline.comresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity or property. nih.govmdpi.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a set of compounds not used in model training).
A successful QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and guiding the design of more potent or effective compounds.
| Descriptor Class | Example Descriptors for a QSAR/QSPR Model |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometric | Solvent Accessible Surface Area, Molecular Volume |
| Electronic (DFT) | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |
| Physicochemical | Calculated LogP (cLogP), Polar Surface Area (PSA) |
Role of 3,4,4 Trifluoropiperidine Hydrochloride As a Synthetic Building Block and Chemical Scaffold
Integration of 3,4,4-Trifluoropiperidine (B12992608) Hydrochloride into Complex Organic Molecules and Natural Product Synthesis
3,4,4-Trifluoropiperidine hydrochloride serves as a versatile and stable precursor for incorporating the trifluoropiperidine moiety into more complex molecular architectures. Its hydrochloride salt form ensures stability and ease of handling. In synthetic applications, the free base is typically generated in situ to be used in nucleophilic substitution or coupling reactions via its secondary amine functionality.
Researchers have successfully integrated fluorinated piperidines, accessible from precursors like fluoropyridines, into analogues of well-known pharmaceuticals. nih.gov This strategy allows for the exploration of how fluorination impacts the pharmacological profile of established drugs. The dearomatization-hydrogenation of substituted fluoropyridines has proven to be a robust method for generating these building blocks, which are then elaborated into advanced targets. researchgate.netnih.gov Similarly, palladium-catalyzed hydrogenation of fluoropyridines provides access to these valuable scaffolds, which can be protected and further functionalized. acs.org
This approach has enabled the synthesis of fluorinated versions of several biologically active molecules, demonstrating the utility of fluorinated piperidines as key intermediates. nih.govacs.org The synthesis of mimics of natural products or their derivatives also benefits from such building blocks, where the fluorinated piperidine (B6355638) core can replace a non-fluorinated heterocycle to enhance biological activity or improve pharmacokinetic properties. nih.gov
Table 1: Examples of Complex Molecules Synthesized Using Fluorinated Piperidine Building Blocks This table is interactive. Click on the headers to sort.
| Precursor Type | Synthetic Method | Resulting Complex Molecule (Analogue) | Source(s) |
|---|---|---|---|
| Fluoropyridine | Dearomatization-Hydrogenation | Melperone Analogue | nih.gov |
| Fluoropyridine | Dearomatization-Hydrogenation | Diphenidol Analogue | nih.gov |
| Fluoropyridine | Dearomatization-Hydrogenation | Dyclonine Analogue | nih.gov |
| Fluoropyridine | Dearomatization-Hydrogenation | Eperisone Analogue | nih.gov |
| Fluoropyridine | Dearomatization-Hydrogenation | Cycrimine Analogue | nih.gov |
| Fluoropyridine | Dearomatization-Hydrogenation | Cloperastine Analogue | nih.gov |
| Substituted Fluoropyridine | Palladium-Catalyzed Hydrogenation | Fluorinated Methylphenidate (Ritalin) | acs.org |
| Substituted Fluoropyridine | Palladium-Catalyzed Hydrogenation | Fluorinated Bupivacaine | acs.org |
Design and Synthesis of Novel Scaffolds Incorporating the 3,4,4-Trifluoropiperidine Moiety
The 3,4,4-trifluoropiperidine moiety is considered a "privileged scaffold" in medicinal chemistry. unife.it Privileged structures are molecular frameworks that are capable of providing high-affinity ligands for more than one type of biological receptor, making them valuable starting points for drug discovery programs. unife.it The unique electronic properties and conformational constraints imposed by the fluorine atoms make the trifluoropiperidine core an attractive scaffold for generating libraries of novel compounds with potential therapeutic applications.
The design of new scaffolds often involves using the trifluoropiperidine ring as a central hub from which various functional groups can be appended. Synthetic strategies focus on efficient and modular routes to create chemical diversity. Key methods include:
Hydrogenation of Fluoropyridines: This is a common and effective method for accessing fluorinated piperidines. nih.govacs.org The use of heterogeneous catalysts like palladium or homogeneous catalysts based on rhodium and ruthenium allows for the reduction of readily available fluoropyridine precursors. researchgate.netacs.org
Dearomatization-Hydrogenation Process: This two-step, one-pot process provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This method is particularly powerful for establishing specific stereochemistry in the resulting scaffold.
Intramolecular Cyclization: Building the fluorinated piperidine ring through intramolecular cyclization of a suitably functionalized acyclic precursor is another viable strategy, allowing for precise control over the placement of substituents. nih.gov
These synthetic approaches enable the creation of diverse libraries of molecules built around the 3,4,4-trifluoropiperidine core, which can then be screened for biological activity against various targets. whiterose.ac.uk
Stereochemical Implications of the 3,4,4-Trifluoropiperidine Moiety in Advanced Synthetic Targets
The stereochemistry of the 3,4,4-trifluoropiperidine moiety has profound implications for the three-dimensional shape and biological activity of the final molecule. The presence of a stereocenter at C3 and the rigidifying effect of the C4-gem-difluoro group significantly restricts the conformational flexibility of the piperidine ring, often locking it into a preferred chair conformation.
Research has shown that synthetic methods can be highly diastereoselective, yielding specific stereoisomers. researchgate.netacs.org For example, the dearomatization-hydrogenation of fluoropyridines consistently produces all-cis-(multi)fluorinated piperidines. nih.gov In these structures, comprehensive NMR studies have revealed that the fluorine substituents predominantly occupy axial positions. nih.gov This axial preference is maintained even in highly crowded ring systems. nih.gov
The orientation of the fluorine atoms directly influences the molecule's properties. For instance, the basicity of the piperidine nitrogen is affected by the stereochemical arrangement of the electron-withdrawing fluorine atoms. In the development of a KSP inhibitor, the axial isomer was found to be more basic and was subsequently selected for clinical evaluation, highlighting the critical role of stereochemistry in drug design. researchgate.net The ability to stereoselectively synthesize specific isomers of fluorinated piperidines is therefore of great importance for creating compounds with optimal pharmacological profiles. google.com
Table 2: Stereochemical Features and Their Consequences This table is interactive. Click on the headers to sort.
| Stereochemical Feature | Dominant Conformation/Orientation | Consequence | Source(s) |
|---|---|---|---|
| Multiple Fluorine Substituents | all-cis configuration | High diastereoselectivity in synthesis | nih.gov |
| Fluorine atoms on the ring | Preferential axial orientation | Influences ring pKa and basicity | researchgate.netnih.gov |
| C4 gem-difluoro group | Conformational locking of the chair form | Reduced conformational flexibility, predictable 3D structure | nih.gov |
Exploration of this compound Derivatives in Ligand Design for Chemical Biology Studies (e.g., probe molecules for in vitro mechanistic studies)
In chemical biology, molecular probes are essential tools for studying biological processes in vitro and in vivo. This compound is an excellent starting material for the design and synthesis of such probes. Its derivatives can be engineered to act as ligands that interact with specific proteins or other biomolecules, allowing for the interrogation of their function.
The fluorine atoms themselves can serve multiple roles in a probe molecule:
¹⁹F NMR Probes: Fluorine has a spin of ½ and a high gyromagnetic ratio, making ¹⁹F NMR a sensitive technique with no background signal in biological systems. A ligand incorporating the trifluoropiperidine moiety can be used to study protein-ligand interactions, conformational changes, and binding kinetics directly by ¹⁹F NMR.
Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can be used to form specific hydrogen bonds or other non-covalent interactions with a protein's active site, potentially enhancing binding affinity and selectivity. nih.gov
Metabolic Blockers: Fluorine substitution at a site of potential metabolism can block oxidation by cytochrome P450 enzymes, increasing the probe's stability and lifetime in biological assays.
The piperidine nitrogen provides a convenient attachment point for conjugating other functional components, such as fluorescent dyes, affinity tags, or reactive groups, to create multifunctional chimeric molecules. unimi.it These probes can be used in a variety of in vitro mechanistic studies, including enzyme inhibition assays, binding assays, and cellular imaging experiments, to elucidate the mechanism of action of drugs or to validate new biological targets. nih.gov
Applications in Supramolecular Chemistry and Materials Science (e.g., self-assembly based on the piperidine core, advanced materials)
The unique structural and electronic features of the 3,4,4-trifluoropiperidine moiety make it a compelling building block for supramolecular chemistry and materials science. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, to organize molecules into well-defined, higher-order structures.
The trifluoropiperidine core offers several handles for directing self-assembly:
Hydrogen Bonding: The N-H group of the piperidine ring is a classic hydrogen bond donor, capable of forming strong, directional interactions with acceptors.
Fluorine-Involved Interactions: The highly polarized C-F bonds can participate in weaker, yet structurally significant, intermolecular contacts. These include F···H hydrogen bonds and F···F contacts. nih.gov While often considered weakly attractive, these interactions can collectively contribute to the stability of a crystal lattice or a self-assembled structure. nih.gov Analysis of fluorinated compounds often reveals repeating structural motifs, such as supramolecular dimers and infinite chains, driven by these contacts. nih.gov
These principles can be harnessed to design molecules that self-assemble into predictable architectures, such as liquid crystals, gels, or crystalline solids with tailored properties. Furthermore, the incorporation of the trifluoropiperidine scaffold into polymers or ionic liquids can lead to the development of advanced materials. For example, fluorinated ionic liquids have been synthesized using fluorinated piperidine precursors, demonstrating the potential of these building blocks in creating materials with unique thermal and electrochemical properties. nih.gov
Analytical Methodologies for the Characterization and Quantification of 3,4,4 Trifluoropiperidine Hydrochloride in Research Contexts
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (GC, HPLC, Chiral Chromatography)
Chromatographic methods are fundamental tools for separating and analyzing components within a mixture, making them indispensable for assessing the purity of 3,4,4-Trifluoropiperidine (B12992608) hydrochloride. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used for this purpose.
Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. For 3,4,4-Trifluoropiperidine hydrochloride, derivatization might be necessary to convert the salt into a more volatile form, or the analysis may be performed on the free base. GC analysis is effective in determining the diastereomeric ratio in fluorinated piperidines and can separate the target compound from residual solvents and volatile organic impurities. nih.gov Purity is typically assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the purity assessment of non-volatile compounds. unodc.org Reversed-phase HPLC, with a C18 column, is a common choice for analyzing polar compounds like piperidine (B6355638) derivatives. unodc.orgscispace.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is optimized to achieve effective separation. Detection is commonly performed using a UV detector, although the piperidine ring lacks a strong chromophore, which may necessitate detection at lower wavelengths or the use of alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).
Chiral Chromatography is a specialized form of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images. unife.it Since the 3,4,4-Trifluoropiperidine molecule possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is crucial in pharmaceutical research. heraldopenaccess.us This separation can be achieved using both chiral HPLC and chiral GC, which employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. unife.itheraldopenaccess.us Polysaccharide-based CSPs are widely used in HPLC for this purpose. unife.it
Table 1: Comparison of Typical Chromatographic Conditions for Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Stationary Phase | Capillary column (e.g., DB-5, HP-5ms) | C18 or C8 reversed-phase column |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Methanol and Water/Buffer mixture |
| Detector | Flame Ionization Detector (FID) | UV-Vis Detector, CAD, ELSD |
| Typical Use | Analysis of volatile impurities, residual solvents | Purity determination, analysis of non-volatile impurities |
Elemental Analysis and Combustion Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely quantifies the mass percentages of key elements within the molecule, such as carbon (C), hydrogen (H), and nitrogen (N). infinitiaresearch.com
The most common method for determining C, H, and N content is combustion analysis . In this destructive technique, a small, precisely weighed sample of this compound is burned at high temperatures (up to 1200°C) in a stream of oxygen. vscht.czucalgary.ca This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). vscht.cz These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector (TCD). vscht.cz
The analysis of organohalogen compounds, particularly those containing fluorine, can present challenges. Specialized reagents or instrument modifications may be required to trap corrosive halogen products and prevent interference. researchgate.net For instance, some analytical setups for CHNS analysis cannot determine sulfur content in the presence of fluorine. vscht.cz The percentage of chlorine can be determined by methods like argentometric titration after combustion, while fluorine content is often determined using ion-selective electrodes or ion chromatography following combustion. vscht.cz
The experimentally determined mass percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₅H₉F₃N·HCl). A close correlation between the experimental and theoretical values provides strong evidence for the compound's compositional identity and purity.
Table 2: Elemental Composition of this compound (C₅H₁₀ClF₃N)
| Element | Atomic Mass | Moles | Mass (g/mol) | Mass Percent (Theoretical) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 5 | 60.055 | 33.84% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.68% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.97% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 32.10% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.89% |
| Total Molar Mass | 177.59 | 100.00% |
Titrimetric and Spectrophotometric Methods for Quantitative Analysis
Titrimetric Methods offer a classic and highly accurate approach for the quantitative analysis of acidic or basic compounds. For this compound, an acid-base titration is a straightforward method for quantification. basicmedicalkey.com Since the compound is the hydrochloride salt of a weak base (3,4,4-trifluoropiperidine), it can be titrated with a standardized strong base, such as sodium hydroxide.
The titration is typically monitored using a pH meter to generate a titration curve (pH vs. volume of titrant). The equivalence point, where the moles of the titrant equal the moles of the analyte, is identified by the sharp inflection in the curve. This potentiometric end-point detection provides a more precise determination than colored indicators. basicmedicalkey.com Non-aqueous titrations, where a solvent like acetic acid is used, are also suitable for titrating weak bases with acids like perchloric acid. basicmedicalkey.com
Table 3: Example Potentiometric Titration Data
| Volume of NaOH (mL) | pH |
|---|---|
| 0.00 | 2.50 |
| 2.00 | 2.85 |
| 4.00 | 3.20 |
| 6.00 | 3.75 |
| 8.00 | 4.80 |
| 9.00 | 5.90 |
| 9.50 | 6.85 |
| 10.00 | 9.50 |
| 10.50 | 11.15 |
| 12.00 | 11.80 |
Spectrophotometric Methods are based on the absorption of light by a compound. While the 3,4,4-Trifluoropiperidine molecule itself does not have a strong UV-Vis chromophore, quantitative analysis can be achieved through derivatization. This involves reacting the piperidine with a reagent to form a colored product whose absorbance can be measured. For example, piperidine derivatives can react with reagents like chloranil to form colored vinylamino-substituted quinones, which can be quantified spectrophotometrically. ekb.egresearchgate.net The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Impurity Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for identifying and quantifying trace-level impurities. ajrconline.orgijsdr.org These methods are essential for comprehensive impurity profiling, which is a critical aspect of pharmaceutical development. biomedres.usresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound, such as residual starting materials or reaction by-products. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for structural elucidation and identification. hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most important hyphenated technique for pharmaceutical analysis. nih.gov It pairs the versatility of HPLC for separating a wide range of compounds with the sensitivity and specificity of mass spectrometry. amazonaws.com LC-MS can detect and identify impurities that are non-volatile or thermally labile and thus not amenable to GC-MS. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, coupled with LC, provide highly accurate mass measurements. hpst.cz This accuracy allows for the determination of the elemental composition of an unknown impurity, which is a significant aid in its structural identification. hpst.cz LC-MS/MS, a tandem MS technique, provides further structural information by fragmenting a selected parent ion and analyzing its daughter ions. amazonaws.com
Table 4: Potential Impurities and Corresponding Mass Spectrometry Data | Potential Impurity | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | | :--- | :--- | :--- | :--- | :--- | | 3,4,4-Trifluoropiperidine | C₅H₈F₃N | 141.061 | 142.068 | | Fluoropyridine (precursor) | C₅H₄FN | 97.033 | 98.041 | | Partially reduced intermediate | C₅H₆FN | 99.048 | 100.056 |
Future Directions and Emerging Research Opportunities for 3,4,4 Trifluoropiperidine Hydrochloride
Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis of Fluorinated Piperidines
The synthesis of fluorinated piperidines, including 3,4,4-trifluoropiperidine (B12992608) hydrochloride, often presents significant challenges in achieving high efficiency and stereoselectivity. acs.org Current research is actively exploring novel catalytic systems to overcome these hurdles. A promising approach involves the use of heterogeneous catalysts, such as palladium-based systems, for the hydrogenation of fluoropyridines. nih.govacs.org This method offers a robust and straightforward route to access a variety of (multi)fluorinated piperidines from readily available starting materials. acs.org
Key areas of future exploration in catalytic systems include:
Development of Novel Catalysts: Research into new catalyst compositions and supports is crucial for improving reaction yields, diastereoselectivities, and enantioselectivities. acs.org
Flow Chemistry: Continuous flow techniques are being investigated to address the challenges associated with hazardous fluorinating reagents and highly exothermic reactions, offering improved safety and scalability. nih.gov
Photoredox Catalysis: Metal-free photoredox catalysis presents a sustainable and versatile strategy for the synthesis of fluorinated heterocycles under mild conditions. researchgate.net
3D Printed Catalysts: The use of 3D printing to create catalysts with customized geometries is an emerging field that could address mass and heat transfer limitations in traditional catalytic processes. ornl.gov
| Catalyst System | Key Advantages | Potential for Fluorinated Piperidine (B6355638) Synthesis |
| Heterogeneous Palladium Catalysts | Robust, simple, chemoselective reduction of fluoropyridines. acs.org | Enables the transformation of abundant fluoropyridines into valuable fluorinated piperidines. acs.org |
| Continuous Flow Reactors | Enhanced safety, scalability, and control over reaction conditions. nih.gov | Mitigates risks associated with hazardous fluorinating agents and exothermic reactions. nih.gov |
| Photoredox Catalysts | Metal-free, mild reaction conditions, sustainable. researchgate.net | Offers a versatile route to a broad scope of fluorinated heterocycles. researchgate.net |
| 3D Printed Catalysts | Optimized geometries for improved mass and heat transfer. ornl.gov | Potential to enhance the efficiency of catalytic processes for fluorinated piperidine synthesis. ornl.gov |
Development of Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions Involving 3,4,4-Trifluoropiperidine Hydrochloride
A deeper understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in-line monitoring are becoming increasingly important. nih.govrsc.org
Future research in this area will likely focus on:
FlowNMR Spectroscopy: This technique provides non-invasive, real-time monitoring of reactions under relevant conditions, offering valuable insights into reaction kinetics and intermediates. nih.govrsc.org The use of multi-nuclear FlowNMR, including ¹⁹F NMR, is particularly relevant for tracking the formation of fluorinated compounds. nih.govresearchgate.net
Fluorescence Spectroscopy: The development of fluorescent probes and sensors can enable the direct and highly sensitive monitoring of reaction progress, even on solid supports. nih.gov
Integration with Automation: Combining real-time spectroscopic monitoring with automated reactor systems allows for self-optimizing processes, where reaction conditions are adjusted in real-time to maximize yield and selectivity. nih.gov
| Spectroscopic Technique | Application in Real-time Monitoring | Advantages for Fluorinated Compounds |
| FlowNMR Spectroscopy | Non-invasive monitoring of reaction kinetics and intermediates. nih.govrsc.org | ¹⁹F NMR provides a direct method for observing the incorporation of fluorine. nih.govresearchgate.net |
| Fluorescence Spectroscopy | Highly sensitive detection of reaction progress. nih.govsci-hub.cat | Can be adapted for monitoring reactions on solid-phase synthesis. nih.gov |
| Mass Spectrometry (PESI-MS) | Rapid monitoring of changes in molecular weight without chromatography. shimadzu.com | Enables accurate tracking of the formation of the desired fluorinated product. shimadzu.com |
Expanding the Chemical Space of this compound Derivatives for Scaffold Diversity
The piperidine ring is a prevalent scaffold in medicinal chemistry, and the introduction of fluorine can significantly modulate a molecule's properties. scientificupdate.comrsc.org Expanding the chemical space of derivatives based on this compound is a key area for future research to explore new biological activities. rsc.orgrsc.org
Strategies for expanding chemical space include:
Synthesis of Novel Derivatives: The development of new synthetic methodologies will enable the creation of a wider range of this compound derivatives with diverse functional groups and stereochemistries. nih.govresearchgate.net
Fragment-Based Drug Discovery (FBDD): Utilizing this compound as a core fragment in FBDD campaigns can lead to the identification of novel bioactive molecules. rsc.org The three-dimensional nature of the piperidine ring is particularly valuable in this context. rsc.org
Fluorinated Building Blocks: The use of this compound as a building block in the synthesis of more complex molecules is a dominant approach in drug discovery. nih.gov
Integration of Machine Learning and Artificial Intelligence in the Design and Optimization of Fluoropiperidine Synthesis
Key applications of ML and AI include:
Reaction Optimization: ML algorithms can be used to predict reaction outcomes and navigate complex relationships between reaction variables to find the global optimal conditions with fewer experiments than traditional methods. nih.govmdpi.com
Predictive Modeling: AI can be used to predict the physicochemical properties, bioactivity, and toxicity of novel this compound derivatives, guiding the design of new drug candidates. mdpi.comresearchgate.net
Automated Synthesis: The integration of ML with robotic platforms can lead to "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions. nih.gov
| Application of AI/ML | Description | Impact on Fluoropiperidine Synthesis |
| Reaction Condition Optimization | Algorithms predict optimal reaction parameters (e.g., catalyst, solvent, temperature). beilstein-journals.org | Reduces the number of experiments needed, saving time and resources. nih.gov |
| Molecular Design | Generative models create novel molecular structures with desired properties. nih.gov | Accelerates the discovery of new drug candidates based on the trifluoropiperidine scaffold. researchgate.net |
| Autonomous Reactors | AI-driven systems that can independently conduct and optimize experiments. nih.govyoutube.com | Enables high-throughput screening and rapid process development. nih.gov |
New Frontiers in the Application of this compound as a Stereochemical Inducer in Asymmetric Synthesis
The defined stereochemistry of this compound makes it a potential candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. nih.govsigmaaldrich.com This would involve temporarily attaching the trifluoropiperidine moiety to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com
Future research in this area could explore:
Development of Chiral Auxiliaries: Designing and synthesizing chiral auxiliaries derived from this compound for use in a variety of asymmetric transformations. nih.govresearchgate.net
Asymmetric Catalysis: Investigating the use of metal complexes bearing ligands derived from this compound to catalyze enantioselective reactions.
Understanding Stereochemical Influence: Elucidating the conformational preferences of fluorinated piperidine derivatives to better predict and control their influence on stereoselectivity. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4,4-trifluoropiperidine hydrochloride with high purity?
The synthesis of this compound typically involves fluorination of the piperidine ring. A common approach includes:
- Radical trifluoromethylation : Using trifluoromethyl iodide or sulfonium salts under controlled conditions to introduce trifluoromethyl groups. Radical initiators (e.g., AIBN) and inert solvents (e.g., acetonitrile) are employed to enhance reaction efficiency .
- Post-synthetic purification : Recrystallization in anhydrous ethanol or methanol ensures high purity (>97%), validated via HPLC and NMR .
Q. Key Reaction Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Anhydrous ethanol/methanol | |
| Temperature | 0–25°C (controlled reflux) | |
| Purification Method | Recrystallization |
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical validation requires a multi-technique approach:
- NMR Spectroscopy : and NMR confirm substituent positions and fluorine integration ratios. For example, NMR peaks at -70 to -80 ppm indicate trifluoromethyl groups .
- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >98% .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 189.6 for CHClFN) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Stability : The compound is stable at room temperature in dry, inert environments but degrades in the presence of strong oxidizers (e.g., peroxides) or moisture .
- Storage : Store in amber glass vials under nitrogen at 2–8°C. Shelf life exceeds 12 months when protected from light and humidity .
Advanced Research Questions
Q. How do the trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of trifluoromethyl groups reduces the basicity of the piperidine nitrogen, altering its nucleophilic reactivity. For example:
- Kinetic studies : Substituent effects decrease reaction rates in SN2 pathways by ~30% compared to non-fluorinated analogs, as shown in polar aprotic solvents (e.g., DMF) .
- Computational modeling : Density functional theory (DFT) predicts steric and electronic effects at the 3,4-positions, guiding reaction optimization .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies include:
Q. How can computational tools predict the compound’s interaction with biological targets?
Q. What are the ecotoxicological implications of improper disposal of this compound?
- Environmental persistence : Fluorinated compounds exhibit slow biodegradation. Incineration at >800°C with alkaline scrubbers is recommended to minimize release .
- Regulatory compliance : Follow EPA guidelines (40 CFR Part 261) for hazardous waste disposal, including segregation from non-fluorinated waste .
Q. How does stereochemistry at the 3,4-positions affect the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
